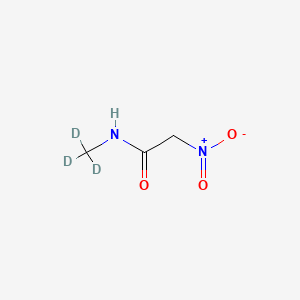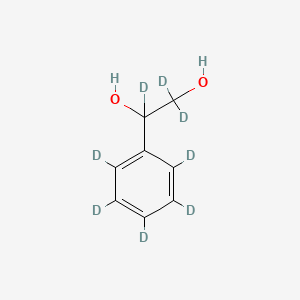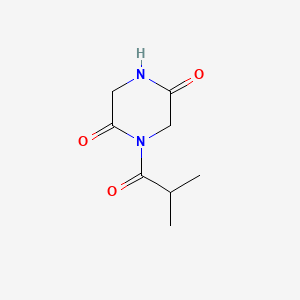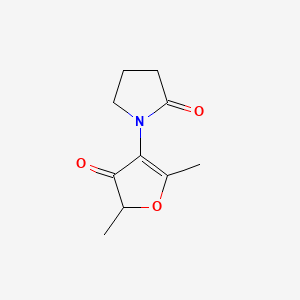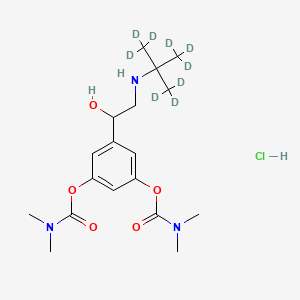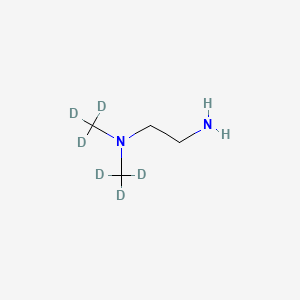
N,N-Dimethylethanediamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylethanediamine-d6 is a deuterated derivative of N,N-Dimethylethanediamine, an organic compound with the formula (CH3NH)2C2H4. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylethanediamine-d6 can be synthesized through the deuteration of N,N-Dimethylethanediamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylethanediamine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
N,N-Dimethylethanediamine-d6 is used in various scientific research applications, including:
Chemistry: As a ligand in the preparation of metal complexes, which are used as homogeneous catalysts.
Biology: In studies involving DNA binding effects and the enhancement of carbon dioxide adsorption.
Medicine: As an intermediate in the synthesis of pharmaceuticals, such as Cefotiam.
Industry: In the synthesis of allylic nitro compounds and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethylethanediamine-d6 involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The compound’s secondary amine groups play a crucial role in its binding affinity and reactivity.
Comparison with Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but not deuterated.
Dimethylaminopropylamine: Contains an additional carbon in the chain.
N,N-Diethylethylenediamine: Contains ethyl groups instead of methyl groups.
Uniqueness: N,N-Dimethylethanediamine-d6 is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies and applications requiring minimal hydrogen interference. Its isotopic properties also make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular interactions and dynamics.
Properties
IUPAC Name |
N',N'-bis(trideuteriomethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



